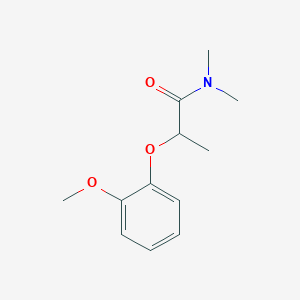![molecular formula C13H22ClNO3 B4736110 2-{[4-(2-hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4736110.png)
2-{[4-(2-hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride
説明
2-{[4-(2-hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride, also known as HEPPS, is a zwitterionic buffer commonly used in biological research. It is a highly soluble, non-toxic, and chemically stable compound that can maintain a constant pH over a wide range of temperatures.
作用機序
2-{[4-(2-hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride acts as a zwitterionic buffer, meaning that it can accept or donate protons depending on the pH of the solution. When the pH of the solution is below the pKa of the buffer, 2-{[4-(2-hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride will donate a proton to maintain the pH. Conversely, when the pH of the solution is above the pKa of the buffer, 2-{[4-(2-hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride will accept a proton to maintain the pH. This makes 2-{[4-(2-hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride an ideal buffer for maintaining a constant pH over a wide range of temperatures.
Biochemical and Physiological Effects
2-{[4-(2-hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. Additionally, 2-{[4-(2-hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride has been shown to be stable at a wide range of temperatures, making it ideal for use in experiments that require temperature control.
実験室実験の利点と制限
The main advantage of 2-{[4-(2-hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride is its ability to maintain a constant pH over a wide range of temperatures. This makes it an ideal buffer for a variety of applications, including cell culture, protein purification, and enzyme assays. Additionally, 2-{[4-(2-hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride is highly soluble and non-toxic, making it easy to work with in the lab.
One limitation of 2-{[4-(2-hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride is that it has a relatively low buffering capacity compared to other commonly used buffers such as Tris and HEPES. This can make it less effective at maintaining a constant pH in solutions with large changes in proton concentration. Additionally, 2-{[4-(2-hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride has a relatively high cost compared to other buffers, which may limit its use in some applications.
将来の方向性
There are several potential future directions for research on 2-{[4-(2-hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride. One area of interest is the development of new 2-{[4-(2-hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride derivatives with improved buffering capacity or other desirable properties. Additionally, further research could be done to investigate the use of 2-{[4-(2-hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride in other applications, such as drug delivery or gene therapy. Finally, there is potential for research on the environmental impact of 2-{[4-(2-hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride and other commonly used buffers, which could lead to the development of more sustainable alternatives.
科学的研究の応用
2-{[4-(2-hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride is widely used as a buffer in biological research. It is particularly useful for maintaining a constant pH in cell culture media, protein purification, and enzyme assays. 2-{[4-(2-hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride has been shown to be effective at pH values ranging from 6.8 to 8.2, making it an ideal buffer for a variety of applications. Additionally, 2-{[4-(2-hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride has been used as a buffer in electrophysiology experiments to maintain a stable pH in the extracellular solution.
特性
IUPAC Name |
2-[[4-(2-hydroxyethoxy)phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-13(2,10-16)14-9-11-3-5-12(6-4-11)17-8-7-15;/h3-6,14-16H,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDPPGLEQWSUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)OCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-2-methylpropan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4736029.png)
![[(4-methyl-6-phenoxy-2-pyrimidinyl)oxy]acetonitrile](/img/structure/B4736036.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4736038.png)


![N-(4-tert-butylcyclohexyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4736058.png)
![2-(3-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4736104.png)

![4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B4736113.png)
![N-cycloheptyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4736117.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]propanamide](/img/structure/B4736121.png)
![[2-(1H-indol-3-yl)ethyl][4-methoxy-3-(4-morpholinylmethyl)benzyl]amine dihydrochloride](/img/structure/B4736129.png)
![N-isobutyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4736137.png)
![dimethyl 1,2,6-trimethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4736142.png)